Comparative Structural and Molecular Weight Analysis vs. Halogenated Aniline Analogs
The compound's unique combination of 3,5-dichloro substitution and a para-difluoromethoxy group distinguishes it from other halogenated aniline building blocks. A direct structural comparison highlights a molecular weight difference of +35.45 g/mol and a distinct substitution pattern versus 4-Chloro-3-(difluoromethoxy)aniline, and a -16.98 g/mol difference versus the trifluoromethoxy analog . These differences are not trivial; they dictate distinct steric and electronic profiles that influence the properties of derived compounds.
| Evidence Dimension | Molecular Formula, Molecular Weight, and Substitution Pattern |
|---|---|
| Target Compound Data | C₇H₅Cl₂F₂NO; 229.03 g/mol; Substituents: 3-Cl, 5-Cl, 4-OCF₂H, 1-NH₂ |
| Comparator Or Baseline | Comparator A: 4-Chloro-3-(difluoromethoxy)aniline; C₇H₆ClF₂NO; 193.58 g/mol; Substituents: 4-Cl, 3-OCF₂H, 1-NH₂. Comparator B: 3,5-Dichloro-4-(trifluoromethoxy)aniline; C₇H₄Cl₂F₃NO; 246.01 g/mol; Substituents: 3-Cl, 5-Cl, 4-OCF₃, 1-NH₂ |
| Quantified Difference | MW increase of +35.45 g/mol vs. Comparator A; MW decrease of -16.98 g/mol vs. Comparator B. |
| Conditions | Comparative structural analysis based on molecular formula and IUPAC name . |
Why This Matters
This specific substitution pattern is a critical determinant of molecular geometry and electronic distribution, directly influencing the success of subsequent coupling reactions and the ultimate biological activity of the synthesized molecule.
